molecular formula C9H11N5S2 B2399634 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol CAS No. 949766-14-7

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2399634
CAS RN: 949766-14-7
M. Wt: 253.34
InChI Key: JCNXHZYACHGQLT-UHFFFAOYSA-N
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Description

The compound “(2-amino-4-methyl-1,3-thiazol-5-yl)acetic acid” is a solid substance with a molecular weight of 172.21 . Another related compound, “4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfonyl]phenylamine”, has a linear formula of C10H11N3O2S2 .


Molecular Structure Analysis

The InChI code for “(2-amino-4-methyl-1,3-thiazol-5-yl)acetic acid” is 1S/C6H8N2O2S/c1-3-4 (2-5 (9)10)11-6 (7)8-3/h2H2,1H3, (H2,7,8) (H,9,10) .


Physical And Chemical Properties Analysis

“(2-amino-4-methyl-1,3-thiazol-5-yl)acetic acid” is a solid substance stored at room temperature .

Safety and Hazards

The safety data sheet for “5-Acetyl-2-amino-4-methylthiazole” indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5S2/c1-4-6(16-8(10)11-4)7-12-13-9(15)14(7)5-2-3-5/h5H,2-3H2,1H3,(H2,10,11)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNXHZYACHGQLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NNC(=S)N2C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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